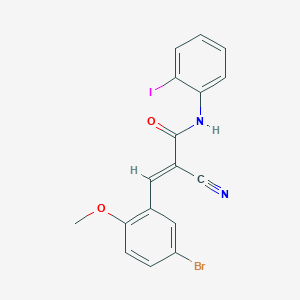
(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is a chemical compound that belongs to the class of propenamides. It has gained significant attention in the scientific community due to its potential applications in various fields, especially in medicinal chemistry.
Mécanisme D'action
The mechanism of action of (E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide involves the inhibition of specific enzymes that are involved in cancer cell growth and inflammation. The compound selectively targets cancer cells and induces apoptosis, leading to the death of cancer cells. It also reduces the production of pro-inflammatory cytokines, which play a crucial role in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide have been extensively studied. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and reducing the production of pro-inflammatory cytokines. It has also been found to possess antioxidant properties, which help in reducing oxidative stress. The compound has been tested in various animal models, and the results have been promising.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide in lab experiments include its high potency and selectivity towards cancer cells. The compound has also been found to have low toxicity towards normal cells, making it a potential candidate for cancer treatment. However, the limitations of using the compound include its limited solubility in water and its instability in acidic conditions.
Orientations Futures
There are several future directions for the research on (E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide. One of the directions is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to study the compound's potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Further research is also needed to understand the compound's mechanism of action and its effects on normal cells.
Conclusion:
(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is a promising compound that has potential applications in medicinal chemistry. Its high potency and selectivity towards cancer cells make it a potential candidate for cancer treatment. The compound's anti-inflammatory and antioxidant properties also make it a potential candidate for the treatment of other diseases. Further research is needed to optimize the synthesis method, understand the compound's mechanism of action, and study its potential applications in other fields.
Méthodes De Synthèse
The synthesis of (E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide involves the reaction of 2-iodoaniline and 5-bromo-2-methoxybenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with propargyl bromide to obtain the final product. The synthesis method has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in inhibiting the growth of cancer cells, especially in breast cancer and prostate cancer. It has also been found to possess anti-inflammatory and antioxidant properties. The compound has been tested in various animal models, and the results have been encouraging.
Propriétés
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrIN2O2/c1-23-16-7-6-13(18)9-11(16)8-12(10-20)17(22)21-15-5-3-2-4-14(15)19/h2-9H,1H3,(H,21,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAMKNLMNIKZLQ-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B7466585.png)

![(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466604.png)

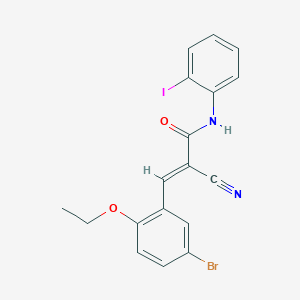
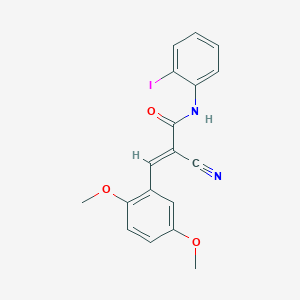
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B7466624.png)
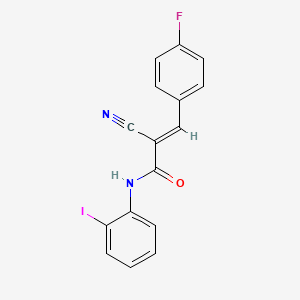
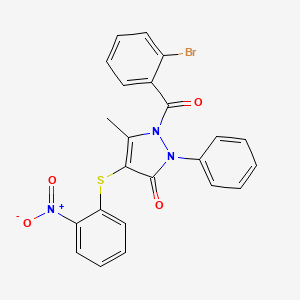
![[2-(4-fluoro-3-nitroanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466642.png)
![[2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466653.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466668.png)
![(E)-2-cyano-N-(2-iodophenyl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7466673.png)